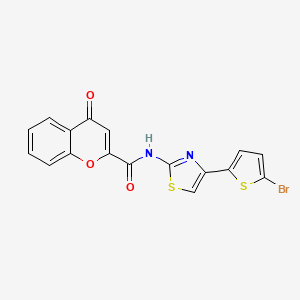

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining a thiazole core, a brominated thiophene moiety, and a 4-oxo-coumarin (chromene) scaffold linked via a carboxamide group. While direct synthesis data for this compound are absent in the provided evidence, analogous methods from related carboxamide-thiazole derivatives (e.g., HATU-mediated coupling in anhydrous DCM, column chromatography purification) are likely applicable .

Properties

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrN2O3S2/c18-15-6-5-14(25-15)10-8-24-17(19-10)20-16(22)13-7-11(21)9-3-1-2-4-12(9)23-13/h1-8H,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCGFLJABTXMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article will delve into the biological activity of this compound, summarizing key findings from various studies.

Antimicrobial Properties

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as various fungal species. The mechanism of action often involves the disruption of bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Anticancer Activity

The compound has also been evaluated for its anticancer potential, particularly against breast cancer cell lines such as MCF7. Studies utilizing the Sulforhodamine B (SRB) assay have reported promising results, indicating that this compound can inhibit cell proliferation effectively.

Case Study: Anticancer Screening

In a study examining various thiazole derivatives, compounds similar to this compound showed significant cytotoxic effects on MCF7 cells. The results highlighted that modifications in the thiazole structure could enhance or diminish anticancer activity depending on the substituents present on the ring structure.

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| This compound | 12.5 | |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | 10.0 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in disease processes:

- Antimicrobial Mechanism : The compound may inhibit enzymes involved in bacterial lipid biosynthesis, disrupting essential cellular functions.

- Anticancer Mechanism : It potentially interferes with pathways regulating cell proliferation and apoptosis in cancer cells by targeting specific receptors or enzymes critical for tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Variations on Thiazole and Thiophene Moieties

Key Observations :

- Bromine vs.

- Coumarin vs. Azepine/Hydrazine : The 4-oxo-chromene scaffold in the target compound replaces azepine/hydrazine groups in cardioprotective analogs, suggesting divergent biological targets (e.g., kinase inhibition vs. hypoxia response modulation) .

Physicochemical and Spectroscopic Properties

- Melting Points: Thiazole-carboxamide derivatives in exhibit melting points ranging from 168–245°C, influenced by substituents (e.g., morpholinomethyl groups lower melting points). The bromothiophene-coumarin hybrid likely has a higher melting point (>200°C) due to increased aromaticity and halogen bonding .

- Spectroscopic Data :

- 1H NMR : Thiophene protons in nitro-substituted analogs () resonate at δ 7.8–8.2 ppm, whereas bromothiophene protons in the target compound are expected at δ 7.2–7.6 ppm due to electron-withdrawing effects .

- HRMS : Molecular ion peaks for similar compounds (e.g., [M+H]+ = 454.03 for C₁₆H₁₀F₃N₃O₄S₂) validate structural assignments; the target compound’s HRMS would require confirmation of Br isotopic patterns .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide and related derivatives?

- Methodology : The compound can be synthesized via condensation reactions between thiazole and chromene-carboxamide precursors. Key steps include:

- Reagent selection : Use brominated thiophene derivatives (e.g., 5-bromo-2-thiophenecarboxaldehyde) coupled with thiazole-2-amine intermediates under reflux in ethanol or DMF .

- Purification : Crystallization from ethanol/water mixtures (4:1 v/v) or flash chromatography (ethyl acetate/hexane) yields pure products (76–80% yields) .

- Functionalization : Substituents on the thiazole or chromene rings can be introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

- Key Techniques :

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) stretches .

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm for thiophene/thiazole) and methyl/methoxy groups (δ 2.1–3.8 ppm) .

- ¹³C NMR : Assign chromene-4-oxo (δ 180–185 ppm) and carboxamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 450–500 for brominated derivatives) and fragmentation patterns .

Q. How can researchers optimize solubility for in vitro assays?

- Strategies :

- Use polar aprotic solvents (DMF, DMSO) for stock solutions, as demonstrated in crystallography studies of related carboxamides .

- Introduce hydrophilic groups (e.g., methoxy or amino substituents) on the chromene ring to enhance aqueous solubility .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Protocol :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 292 K) with SHELX software for structure solution and refinement .

- Refinement : Apply SHELXL for anisotropic displacement parameters, achieving R factors < 0.05 .

- Validation : Compare bond lengths (e.g., C–C: 1.45–1.52 Å) and angles with similar thiazole-chromene derivatives .

Q. What strategies reconcile contradictory bioactivity data across structural analogs?

- Approach :

- Structure-Activity Relationship (SAR) : Vary substituents on the thiazole (e.g., 4-aryl vs. 4-methyl) and chromene (e.g., 6-methoxy vs. 6-bromo) to assess impact on activity .

- Assay Design : Use hypoxia-induced smooth muscle contraction models (for cardioprotective activity) or TRPV3 inhibition assays, referencing protocols for related thiazole-carboxamides .

Q. How can computational modeling predict binding modes with target proteins?

- Workflow :

- Docking : Use AutoDock Vina to simulate interactions with TRPV3 channels, focusing on hydrogen bonding (carboxamide NH to Glu572) and π-π stacking (thiophene to Phe584) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex .

Q. What causes yield variations in brominated thiazole derivatives, and how can they be mitigated?

- Root Causes :

- Steric Effects : Bulky substituents (e.g., trifluoromethyl) reduce yields (e.g., 37% for 4i vs. 70% for 4g) .

- Optimization : Use Pd-catalyzed coupling under inert atmospheres or microwave-assisted synthesis to enhance efficiency .

Q. How do formulation challenges impact preclinical testing?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.